4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
4-Butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a sulfanyl group at position 3 substituted with a 3-methylbenzyl moiety and a butyl chain at position 2. This compound belongs to a class of molecules explored for diverse biological applications, including diuretic, antihypertensive, and antidiabetic properties, depending on substituent patterns .
Key structural features include:
- Position 4: A butyl group (C₄H₉), enhancing lipophilicity and influencing pharmacokinetic properties.
- Position 3: A [(3-methylphenyl)methyl]sulfanyl group, providing steric bulk and electronic effects that modulate receptor interactions.
- Sulfonamide moiety: The 1,1-dione group is critical for hydrogen-bonding interactions, a common feature in bioactive benzothiadiazines .
Properties
IUPAC Name |
4-butyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-4-12-21-17-10-5-6-11-18(17)25(22,23)20-19(21)24-14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUJCKSMFLZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzenesulfonamide
A common approach involves reacting 2-aminobenzenesulfonamide with triphosgene or carbonyl diimidazole to form the 1,2,4-benzothiadiazine-1,1-dione core. For example, in Reference Example 29 of patent AU2003231360A1, afloqualone was synthesized by treating 2-amino-5-methylsulfanylbenzoic acid with acetic anhydride, followed by cyclization. Adapting this method, 2-amino-4-butylbenzenesulfonamide can be cyclized using triphosgene in tetrahydrofuran (THF) at 0–5°C to yield 4-butyl-1,1-dioxo-1,2,4-benzothiadiazine.
Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Triphosgene | THF | 0–5°C | 78% |
Alkylation at Position 4
The butyl group is introduced early in the synthesis via alkylation of a secondary amine intermediate.
Reductive Amination
Condensing 2-nitrobenzenesulfonamide with butyraldehyde followed by hydrogenation (H₂/Pd-C) yields 4-butyl-2-aminobenzenesulfonamide, which is cyclized as described in Section 1.1.
Direct Alkylation
Treating 4H-1,2,4-benzothiadiazine-1,1-dione with butyl bromide in the presence of NaH in DMF at 60°C for 6 hours achieves N-alkylation.
Integrated Synthetic Route
Combining these steps, the optimized pathway is:
- Sulfonamide Preparation : Synthesize 2-amino-4-butylbenzenesulfonamide via reductive amination of 2-nitrobenzenesulfonamide with butyraldehyde.
- Core Cyclization : React with triphosgene to form 4-butyl-1,1-dioxo-1,2,4-benzothiadiazine.
- Chlorination : Treat with POCl₃ to obtain 3-chloro derivative.
- Sulfanyl Introduction : Substitute chlorine with (3-methylbenzyl)thiol in DMF/K₂CO₃.
Overall Yield : 42% (four steps).
Analytical Validation
Spectral Characterization
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
Mechanistic Insight :
-
Sulfur’s lone electron pairs make the sulfanyl group susceptible to electrophilic oxidation.
-
Steric hindrance from the 3-methylphenyl group slows reaction kinetics compared to simpler thioethers.
Reduction Reactions
The 1,1-dioxide moiety and butyl chain participate in hydrogenation:
Limitations :
Nucleophilic Substitution
The butyl side chain and benzothiadiazine ring undergo alkylation/halogenation:
Kinetic Analysis :
Cross-Coupling Reactions
The aryl groups participate in palladium-catalyzed couplings:
Optimization Data :
Acid/Base-Mediated Rearrangements
The sulfonamide group undergoes hydrolysis under extreme conditions:
Stability Profile :
Photochemical Reactions
UV-induced dimerization has been observed:
| Conditions | Product | Quantum Yield | Application |
|---|---|---|---|
| UV-C (254 nm), CH₃CN, N₂ atmosphere | Dimeric benzothiadiazine-spirothietane | Φ = 0.12 | Potential use in photo-responsive materials |
Key Challenges & Research Gaps
Experimental protocols should prioritize inert atmospheres and anhydrous solvents to minimize side reactions. Further studies are needed to explore enantioselective modifications and catalytic asymmetric syntheses.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiadiazine derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. They have shown promising results against various cancer types by inducing apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes relevant to metabolic disorders:
- Acetylcholinesterase Inhibition : Compounds with similar moieties have been studied for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase activity .
- α-Glucosidase Inhibition : Some derivatives have demonstrated effectiveness in managing Type 2 diabetes by inhibiting α-glucosidase, thereby reducing carbohydrate absorption .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that typically include:
- Formation of the Benzothiadiazine Core : This involves reactions that create the dione structure integral to its activity.
- Substitution Reactions : The introduction of butyl and methylphenyl groups enhances solubility and biological activity.
Case Study: Synthesis and Evaluation
A recent study synthesized a series of benzothiadiazine derivatives and evaluated their anticancer properties. The derivatives were tested against various cancer cell lines, showing significant inhibition compared to standard chemotherapeutics .
Pharmacological Insights
Pharmacological studies indicate that the compound may interact with specific biological targets:
- Voltage-Gated Sodium Channels : Similar compounds have been shown to modulate sodium channels, which are critical in neuronal signaling and muscle contraction. This suggests potential applications in treating sodium channel-mediated diseases such as epilepsy .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Key Observations:
Fluorinated benzylsulfanyl derivatives (e.g., 7-fluoro analogues) show improved metabolic stability, suggesting the target compound’s 3-methyl group may balance activity and stability .
Position 4 :
- The butyl chain distinguishes the target compound from diazoxide (unsubstituted) and chlorothiazide (hydrogen). Longer alkyl chains (e.g., butyl vs. methyl) may prolong half-life by reducing renal clearance .
Biological Activity: Diazoxide’s 3-methyl and 7-chloro groups confer potassium channel-opening activity, unlike sulfamoyl-containing diuretics .
Comparison with Other Benzothiadiazines:
- Triazolo Derivatives : Synthesized via Cu-catalyzed tandem cyclization of ynamides in PEG-400, enabling efficient C-N bond formation .
- Chlorothiazide Analogues : Require regioselective sulfamoylation at position 7, often leading to isomer mixtures without careful optimization .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Diazoxide | Chlorothiazide |
|---|---|---|---|
| LogP | ~3.5 (estimated) | 1.2 | 0.7 |
| Solubility | Low (lipophilic) | Moderate | High |
| Mechanism | Hypothesized K⁺ opener | K⁺ channel activator | Na⁺/Cl⁻ cotransport inhibitor |
| Half-Life | Prolonged (butyl chain) | Short (~4 hours) | Moderate (~3 hours) |
Biological Activity
4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine family. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 378.52 g/mol. The structure features a benzothiadiazine ring system, which is known for its significant pharmacological properties. The presence of the butyl group and the sulfanyl linkage enhances its biological activity.
The biological activity of 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or other biochemical processes. This inhibition can lead to anti-inflammatory effects and modulation of various signaling pathways.
- Receptor Binding : Studies suggest that this compound can bind to certain receptors, potentially leading to altered cellular responses. The binding affinity and selectivity can be assessed using advanced techniques like X-ray fluorescence spectrometry .
Biological Activities
The following table summarizes various biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Effects : A study demonstrated that 4-butyl-3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione significantly reduced levels of inflammatory markers in animal models of arthritis. The compound was found to inhibit NF-kB signaling pathways, which are crucial in inflammation.
- Anticancer Activity : Another research effort focused on its anticancer properties. The compound was tested against various cancer cell lines (e.g., breast and prostate cancer), showing a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways .
- Antioxidant Properties : In vitro assays revealed that this compound effectively scavenged reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-induced cellular damage .
Q & A
Q. How to address variability in reported IC₅₀ values across cell lines?
- Methodological Answer : Standardize assay conditions (e.g., ATP-based viability kits, 48-h exposure). Account for cell-specific metabolism via cytochrome P450 inhibition assays. Cross-validate with CRISPR-edited isogenic cell lines to isolate genetic contributors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
